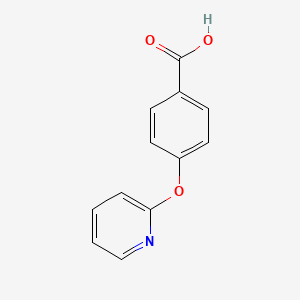

4-(吡啶-2-氧基)苯甲酸

货号 B1370847

CAS 编号:

51363-00-9

分子量: 215.2 g/mol

InChI 键: GKSKQZLHPWBLJL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

4-(Pyrid-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 4-(Pyrid-2-yloxy)benzoic acid involves the reaction of 4-(pyridin-2-yloxy)benzoic acid ethyl ester with sodium hydroxide, ethanol, and water at 20 degrees Celsius for 3 hours .Molecular Structure Analysis

The InChI code for 4-(Pyrid-2-yloxy)benzoic acid is 1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) .Chemical Reactions Analysis

Carboxylic acids like 4-(Pyrid-2-yloxy)benzoic acid can undergo a variety of reactions. For example, they can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol, a process called the Fischer esterification reaction .Physical And Chemical Properties Analysis

4-(Pyrid-2-yloxy)benzoic acid has a melting point of 174-175 degrees Celsius . It is a powder at room temperature .科学研究应用

- Field : Materials Science

- Application Summary : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .

- Methods and Procedures : The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Results : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .

- Field : Soil Science and Plant Nutrition

- Application Summary : Biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . In this study, the formation of an allelochemical substance benzoic acid (BA), the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .

- Methods and Procedures : The study involved pot experiments to investigate the formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean under the influence of biochar application in soils .

- Results : A reduced BA content was observed in the soils after biochar application, and sorption and degradation of BA by biochar could not explain this change . BA contents inside and outside the soybean root also decreased after the addition of biochar, indicating a significant reduction in BA formation by the plant .

Materials Research and Pharmaceutical Applications

Alleviating Allelopathy in Soybean Cultivation

安全和危害

属性

IUPAC Name |

4-pyridin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKQZLHPWBLJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624035 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrid-2-yloxy)benzoic acid | |

CAS RN |

51363-00-9 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2-(4-Ethoxycarbonylphenoxy)pyridine (2.43 g, 9.99 mmol), 90 mL of ethanol and 50 mL of 1 mol/L aqueous solution of sodium hydroxide were mixed and the mixture was stirred for 3 hours at room temperature. The reaction mixture was concentrated and the residue was brought to pH3 to 4 with dilute hydrochloric acid. The precipitates produced were filtered, washed with water, and then dried to obtain 2.07 g (96%) of the title compound as colorless powder.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 44b (430 mg, 1.87 mmol), LiOH (180 mg, 7.5 mmol), THF (3 mL), MeOH (3 mL), and H2O (3 mL) was stirred at room temperature for 4 h. Then the reaction mixture was acidified with 15% citric acid (10 mL). The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give 44c (350 mg).

Name

Synthesis routes and methods III

Procedure details

To a solution of benzyl 4-(pyridin-2-yloxy)benzoate (24.8 g, 81.5 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%) (2.0 g), and the mixture was stirred overnight under a hydrogen stream at 80° C. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol to give the objective substance (14.1 g, 80%).

Name

benzyl 4-(pyridin-2-yloxy)benzoate

Quantity

24.8 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)

![Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1370772.png)